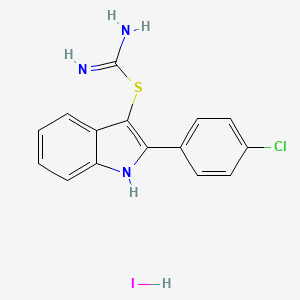

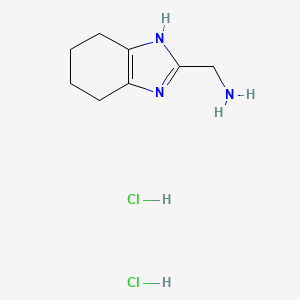

![molecular formula C12H18Cl2N4 B1459307 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride CAS No. 1351602-32-8](/img/structure/B1459307.png)

2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride

Vue d'ensemble

Description

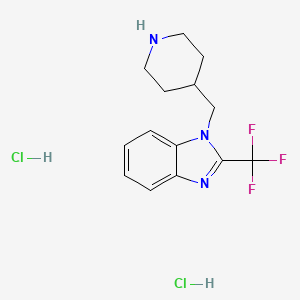

“2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride” is a chemical compound with the molecular formula C12H18Cl2N4. It’s a derivative of imidazo[1,2-a]pyridine, a class of compounds that have significant applications in medicinal chemistry .

Synthesis Analysis

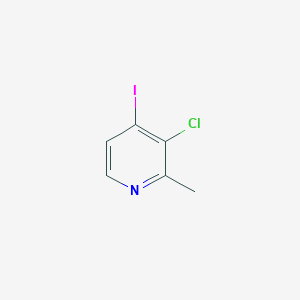

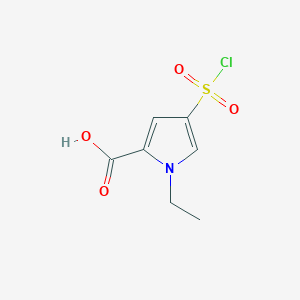

Imidazo[1,2-a]pyridines can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyridines has been reported. The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Antiparasitic Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine derivatives have shown potent activity against a wide spectrum of infectious agents, including different piroplasms .

- Methods of Application : The anti-piroplasm efficacy of imidazo[1,2-a]pyridines was assessed using a fluorescence-based SYBR Green I assay .

- Results : In vitro, imidazo[1,2-a]pyridine inhibited the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner .

Antituberculosis Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB .

Optoelectronic Devices

- Scientific Field : Materials Science

- Application Summary : Imidazo[1,2-a]pyridine derivatives have been used in the development of optoelectronic devices .

- Methods of Application : The specific methods of application can vary widely depending on the type of device and the specific properties of the imidazo[1,2-a]pyridine derivative used .

- Results : While specific results can vary, the use of imidazo[1,2-a]pyridine derivatives in optoelectronic devices has led to promising innovations .

Anti-Cancer Drugs

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine derivatives have been explored for their potential as anti-cancer drugs .

- Methods of Application : The development of these compounds as anti-cancer drugs involves rigorous testing, including in vitro and in vivo studies, to evaluate their efficacy and safety .

- Results : While specific results can vary, some imidazo[1,2-a]pyridine derivatives have shown promise in preclinical studies .

Sensor Development

- Scientific Field : Materials Science

- Application Summary : Imidazo[1,2-a]pyridine derivatives have been used in the development of sensors .

- Methods of Application : The specific methods of application can vary widely depending on the type of sensor and the specific properties of the imidazo[1,2-a]pyridine derivative used .

- Results : While specific results can vary, the use of imidazo[1,2-a]pyridine derivatives in sensor development has led to promising innovations .

Emitters for Confocal Microscopy and Imaging

- Scientific Field : Biomedical Imaging

- Application Summary : Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .

- Methods of Application : The specific methods of application can vary widely depending on the imaging technique and the specific properties of the imidazo[1,2-a]pyridine derivative used .

- Results : While specific results can vary, the use of imidazo[1,2-a]pyridine derivatives in confocal microscopy and imaging has led to promising innovations .

Orientations Futures

Imidazo[1,2-a]pyridines have huge potential in the field of medicinal chemistry. They have shown potent activity against various infectious agents, paving the way for in vitro and in vivo efficacy trials of imidazo[1,2-a]pyridine derivatives against several pathogens . Furthermore, they have been recognized as a promising scaffold for the development of new antituberculosis agents .

Propriétés

IUPAC Name |

2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c1-2-6-16-10-11(14-12(16)3-1)9-15-7-4-13-5-8-15;;/h1-3,6,10,13H,4-5,7-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKQZYVZOWWHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN3C=CC=CC3=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)

![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)

![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)

![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)